molecular formula C12H18N6O B11777004 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11777004
M. Wt: 262.31 g/mol
InChI Key: PIAPPXIDQIWYEV-UHFFFAOYSA-N
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Description

8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a synthetic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.

    Introduction of the Aminopiperidine Moiety: The aminopiperidine group is introduced through nucleophilic substitution reactions.

    Ethylation: The ethyl group is added using alkylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Piperidine Derivatives: Compounds with similar piperidine moieties that exhibit diverse pharmacological properties.

Uniqueness

The uniqueness of 8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

8-(4-aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C12H18N6O/c1-2-18-12(19)17-8-5-14-10(11(17)15-18)16-6-3-9(13)4-7-16/h5,8-9H,2-4,6-7,13H2,1H3

InChI Key

PIAPPXIDQIWYEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N2C=CN=C(C2=N1)N3CCC(CC3)N

Origin of Product

United States

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